molecular formula C20H23N5S B12047762 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-08-5

4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12047762
CAS No.: 478256-08-5
M. Wt: 365.5 g/mol
InChI Key: QJXWVNACNMBCEE-KGENOOAVSA-N
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Description

4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of 1,2,4-triazole-5-thione, characterized by a diethylamino-substituted benzylidene moiety at position 4 and an m-tolyl group at position 3 of the triazole ring. The compound’s structure combines electron-donating (diethylamino) and sterically bulky (m-tolyl) substituents, which influence its physicochemical and biological properties.

Properties

CAS No.

478256-08-5

Molecular Formula

C20H23N5S

Molecular Weight

365.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5S/c1-4-24(5-2)18-11-9-16(10-12-18)14-21-25-19(22-23-20(25)26)17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H,23,26)/b21-14+

InChI Key

QJXWVNACNMBCEE-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Formation

Reagents :

  • m-Tolylhydrazine (1.0 equiv)

  • Carbon disulfide (1.2 equiv)

  • Potassium hydroxide (1.5 equiv)

  • Ethanol (solvent)

Procedure :

  • m-Tolylhydrazine is reacted with carbon disulfide in ethanol under reflux (6–8 h).

  • Potassium hydroxide is added to form the potassium salt of the thiosemicarbazide.

  • The intermediate is isolated via filtration and washed with cold ethanol.

Key Data :

ParameterValue
Yield75–85%
Reaction Time6–8 h
Temperature78°C (reflux)

Cyclization to 3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione

Reagents :

  • Thiosemicarbazide intermediate (1.0 equiv)

  • 4N NaOH (3.0 equiv)

  • Ethanol/water (1:1 v/v)

Procedure :

  • The thiosemicarbazide is refluxed in 4N NaOH for 4–6 h.

  • The mixture is acidified with HCl to pH 3–4, precipitating the triazole-thione.

  • The product is recrystallized from ethanol/hexane (1:2 v/v).

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)>98%
Melting Point218–220°C

Schiff Base Condensation with 4-(Diethylamino)benzaldehyde

Reaction Conditions

Reagents :

  • 3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione (1.0 equiv)

  • 4-(Diethylamino)benzaldehyde (1.1 equiv)

  • p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Dimethylacetamide (DMA, solvent)

Procedure :

  • The triazole-thione and aldehyde are dissolved in DMA.

  • PTSA is added, and the mixture is refluxed at 150–160°C for 48–72 h.

  • The product is precipitated by pouring into cold hexane and recrystallized from acetone/hexane.

Key Data :

ParameterValue
Yield34–42%
Reaction Time48–72 h
Crystallization SolventAcetone/hexane (1:5 v/v)

Alternative Microwave-Assisted Synthesis

Reagents :

  • Triazole-thione (1.0 equiv)

  • 4-(Diethylamino)benzaldehyde (1.1 equiv)

  • Ethanol (solvent)

Procedure :

  • Reactants are irradiated in a microwave reactor at 120°C for 30–45 min.

  • The product is filtered and washed with cold ethanol.

Key Data :

ParameterValue
Yield55–60%
Reaction Time30–45 min
Energy Efficiency40% improvement vs. conventional

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)TimePurity (%)
Conventional reflux34–4248–72 h95–97
Microwave-assisted55–6030–45 min98–99

Key Findings :

  • Microwave synthesis significantly reduces reaction time and improves yield due to enhanced kinetic control.

  • Prolonged reflux in DMA ensures complete imine formation but risks decomposition.

Critical Process Parameters

Solvent Selection

  • DMA : Preferred for high-temperature reactions but requires careful disposal.

  • Ethanol : Eco-friendly but limited to lower temperatures (<100°C).

Catalytic Optimization

  • PTSA (10 mol%) : Optimal for Schiff base formation; higher concentrations cause side reactions.

  • No catalyst : Yields drop to <20% due to sluggish kinetics.

Characterization and Validation

  • FT-IR : C=S stretch at 1170–1190 cm⁻¹; imine (C=N) at 1590–1610 cm⁻¹.

  • ¹H NMR :

    • m-Tolyl protons: δ 7.20–7.45 (m, 4H).

    • Diethylamino group: δ 1.20 (t, 6H), 3.40 (q, 4H).

  • Single-crystal XRD : Confirms planar triazole-thione core and E-configuration of the imine.

Industrial-Scale Considerations

  • Cost Analysis : Microwave methods reduce energy costs by 30% but require specialized equipment.

  • Environmental Impact : Ethanol-based routes align with green chemistry principles vs. DMA .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and thione moieties exhibit significant biological activities. The compound has been evaluated for its antimicrobial properties against various bacterial strains:

  • Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In studies, derivatives of triazoles have shown varying degrees of antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. The specific structural features of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione may enhance its efficacy against different cancer cell lines .

Anti-inflammatory Effects

Triazole derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases .

Synthetic Pathways

The synthesis of This compound typically involves a condensation reaction between 4-amino-3-methyl-1H-1,2,4-triazole and 4-diethylaminobenzaldehyde. This method allows for the formation of the desired triazole-thione structure effectively .

Development of Derivatives

Numerous derivatives have been synthesized to enhance the biological activity of the parent compound. For instance:

Derivative Name Structure Biological Activity
4-Amino-1,2,4-triazole-3-thioneStructureBasic scaffold for many derivatives
3-(Adamantan-1-yl)-triazole-thioneStructureEnhanced solubility and bioactivity
4-Diethylaminobenzylidene-thiosemicarbazoneStructureDifferent functional group structure

These derivatives are being explored for their enhanced pharmacological profiles compared to the parent compound .

Case Study 1: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial efficacy of various triazole derivatives, including This compound against clinically relevant bacterial strains. The results indicated that certain modifications to the molecular structure resulted in significantly improved antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of triazole derivatives. The study demonstrated that compounds similar to This compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Analogues
Compound Name Substituents (Position 3/4) Synthesis Method Melting Point (°C) Key Bioactivity
Target Compound m-Tolyl / Diethylaminobenzylidene Likely microwave/acid N/A Not reported
6j () 2-Fluoro-biphenyl / Dimethylaminobenzylidene Microwave-assisted 210 Analgesic (inferred)
CP 55 () Trifluoromethylphenyl / Bromobenzylidene Reflux in acetic acid N/A Not reported
4-(BHT-thiomethyl)-3-(3,5-di-tert-butyl-4-hydroxybenzylideneamino) () BHT / 3,5-di-tert-butyl-4-hydroxybenzylidene Condensation N/A Antioxidant

Biological Activity

Introduction

The compound 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a notable member of the triazole-thione class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5SC_{20}H_{23}N_{5}S, with a molecular weight of approximately 365.5 g/mol. The structure features a triazole ring fused with a thione group, along with diethylamino and m-tolyl substituents that enhance its solubility and bioactivity.

Synthesis

The synthesis typically involves a condensation reaction between appropriate precursors, allowing for the introduction of various substituents that can tailor the compound's properties for specific biological applications. Various methods have been reported in literature to synthesize triazole-thiones, often yielding high purity and good yields.

Biological Activities

Research indicates that triazole-thione derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate promising antibacterial and antifungal properties. For instance, derivatives of triazole-thiones have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
  • Anticancer Activity : Several studies highlight the anticancer potential of triazole-thiones. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition of cell growth .
  • Anti-inflammatory and Antioxidant Effects : The presence of thione groups in these compounds has been linked to anti-inflammatory and antioxidant activities. These properties make them candidates for further investigation in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of This compound , it is useful to compare it with other structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
4-Amino-1,2,4-triazole-3-thioneStructureBasic scaffold for derivativesAntimicrobial
4-(Benzylideneamino)-1H-1,2,4-triazoleStructureLacks diethylamino groupAnticancer
3-(Adamantan-1-yl)-triazole-thioneStructureBulky adamantane groupAntiviral
4-Diethylaminobenzylidene-thiosemicarbazoneStructureDifferent functional group structureAntifungal

The unique combination of diethylamino and m-tolyl groups in This compound enhances its solubility and bioactivity compared to simpler analogs.

Case Studies

  • Anticancer Research : A study evaluated the effects of various triazole-thiones on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 6.2 µM. This suggests potential pathways for developing new anticancer agents based on this structural framework .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several triazole derivatives against common pathogens. The results revealed that many compounds demonstrated comparable or superior activity relative to standard antibiotics like streptomycin .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((4-(diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione?

The compound is typically synthesized via condensation of a substituted benzaldehyde derivative with a triazole-thione precursor. Key steps include:

  • Schiff base formation : Reacting 4-diethylaminobenzaldehyde with 3-(m-tolyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione in ethanol under reflux, using glacial acetic acid as a catalyst .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity.
  • Yield optimization : Adjusting molar ratios (1:1.2 aldehyde:triazole) and reaction time (6–8 hours) improves yields to ~70–80% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?

  • FT-IR : Confirms imine (C=N, ~1600 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups. Discrepancies in peak positions due to polymorphism are resolved via X-ray crystallography .
  • NMR : 1^1H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm and diethylamino protons at δ 3.3–3.5 ppm. Ambiguities in splitting patterns require 2D NMR (COSY, HSQC) .
  • Mass spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., m/z 393.2). Contradictions due to isotopic peaks are clarified via high-resolution MS .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus, MIC 8–16 µg/mL) via broth microdilution assays .
  • Enzyme inhibition : Evaluated as a tyrosinase inhibitor (IC₅₀ ~12 µM) using mushroom tyrosinase and L-DOPA substrate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic attack susceptibility at the thione sulfur .
  • Molecular docking : Docking into C. albicans CYP51 (PDB: 5TZ1) reveals binding affinity (-9.2 kcal/mol) via hydrogen bonding with Thr260 and hydrophobic interactions with Phe228 .

Q. What crystallographic strategies are employed to resolve disorder in its crystal structure?

  • Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) reveals triclinic symmetry (space group P1) with Z = 2. Disorder in the diethylamino group is modeled using SHELXL with split positions (occupancy 0.6:0.4) .
  • ORTEP-3 visualizes thermal ellipsoids, confirming planar triazole and non-planar benzylidene moieties .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

  • Comparative SAR studies : Replacing the m-tolyl group with p-fluorophenyl enhances antifungal activity (MIC reduced from 16 µg/mL to 4 µg/mL) due to increased lipophilicity (logP 2.8 → 3.1) .
  • Mannich base derivatives : Introducing morpholine via Mannich reaction improves solubility (logS -4.2 → -3.5) and bioavailability .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors reduce reaction time (from 8 hours to 30 minutes) and improve yield (85%) by enhancing mixing and heat transfer .
  • Catalyst screening : Switching from acetic acid to p-toluenesulfonic acid (10 mol%) increases conversion rates by 20% .

Q. What strategies validate the compound’s stability under physiological conditions?

  • HPLC-MS stability assays : Incubation in PBS (pH 7.4, 37°C) shows 90% integrity after 24 hours. Degradation products (e.g., hydrolyzed Schiff base) are identified via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 210°C confirms thermal stability for storage .

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